molecular formula C23H17N3O2 B5916299 phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime

phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime

Cat. No. B5916299
M. Wt: 367.4 g/mol
InChI Key: ZLHIZNGWAGXYNG-XTCLZLMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime, also known as PPMO, is a synthetic compound that has shown promising results in scientific research. PPMO is a derivative of pyridine and is synthesized by reacting pyridine-2-carboxylic acid with 2-chlorobenzoyl chloride followed by reaction with 1-naphthylamine. PPMO has been extensively studied for its potential application in the treatment of various diseases.

Mechanism of Action

The mechanism of action of phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime involves the inhibition of viral replication and gene expression. phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime binds to viral RNA and prevents its translation into viral proteins, thereby inhibiting viral replication. phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime has also been shown to bind to bacterial RNA and inhibit bacterial growth.
Biochemical and Physiological Effects:
phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime has been shown to have minimal toxicity and is well-tolerated in animal models. It has been shown to have a long half-life in vivo and is rapidly absorbed by cells. phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime has also been shown to have anti-inflammatory effects and may have potential application in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

Phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime has several advantages for laboratory experiments. It is stable and can be stored for extended periods of time. phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime is also easy to synthesize and purify. However, phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime has some limitations, including its high cost and limited availability.

Future Directions

Phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime has shown promising results in scientific research and has potential application in the treatment of various diseases. Future research should focus on optimizing the synthesis of phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime to reduce its cost and increase its availability. Further studies are also needed to elucidate the mechanism of action of phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime and to identify potential side effects. Additionally, studies should be conducted to evaluate the efficacy of phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime in human clinical trials.

Synthesis Methods

Phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime is synthesized by a multi-step process that involves the reaction of pyridine-2-carboxylic acid with 2-chlorobenzoyl chloride followed by reaction with 1-naphthylamine. The resulting compound is then subjected to oximation using hydroxylamine hydrochloride to yield phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime.

Scientific Research Applications

Phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime has been studied extensively for its potential application in the treatment of various diseases. It has been shown to have antiviral activity against various viruses, including Ebola virus, Marburg virus, and SARS-CoV-2. phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime has also been studied for its potential application in the treatment of cancer, bacterial infections, and genetic disorders.

properties

IUPAC Name

[(E)-[phenyl(pyridin-2-yl)methylidene]amino] N-naphthalen-1-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2/c27-23(25-20-15-8-12-17-9-4-5-13-19(17)20)28-26-22(18-10-2-1-3-11-18)21-14-6-7-16-24-21/h1-16H,(H,25,27)/b26-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHIZNGWAGXYNG-XTCLZLMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NOC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\OC(=O)NC2=CC=CC3=CC=CC=C32)/C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-[phenyl(pyridin-2-yl)methylidene]amino] N-naphthalen-1-ylcarbamate

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